molecular formula C10H15NO3 B14635295 1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one CAS No. 55784-71-9

1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one

Cat. No.: B14635295
CAS No.: 55784-71-9
M. Wt: 197.23 g/mol
InChI Key: WTMCQDRUFGJELX-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-4-nitrobicyclo[221]heptan-2-one is a bicyclic ketone compound with a unique structure that includes a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one typically involves the nitration of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted bicyclic compounds with various functional groups.

Scientific Research Applications

1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The bicyclic structure provides rigidity and specificity in binding to molecular targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, a structurally similar compound without the nitro group.

    Bornanone: Another bicyclic ketone with similar structural features.

    Epi-camphor: A stereoisomer of camphor with different spatial arrangement of atoms.

Uniqueness

1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its non-nitrated counterparts. The nitro group can participate in various chemical reactions, making this compound versatile for different applications.

Properties

CAS No.

55784-71-9

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

1,7,7-trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,11(13)14)6-7(9)12/h4-6H2,1-3H3

InChI Key

WTMCQDRUFGJELX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(CC2=O)[N+](=O)[O-])C)C

Origin of Product

United States

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